3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS No.: 2309569-48-8
Cat. No.: VC4929508
Molecular Formula: C15H18N2O
Molecular Weight: 242.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309569-48-8 |
|---|---|
| Molecular Formula | C15H18N2O |
| Molecular Weight | 242.322 |
| IUPAC Name | 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
| Standard InChI | InChI=1S/C15H18N2O/c1-11-9-13-7-8-14(10-11)17(13)15(18)16-12-5-3-2-4-6-12/h2-6,13-14H,1,7-10H2,(H,16,18) |
| Standard InChI Key | MFZZARCJPGIRPD-UHFFFAOYSA-N |
| SMILES | C=C1CC2CCC(C1)N2C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Identification
Core Scaffold and Functional Groups
3-Methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide features a nitrogen-containing bicyclo[3.2.1]octane backbone, a hallmark of tropane alkaloids. The 8-aza designation indicates the replacement of a carbon atom with nitrogen at position 8, while the 3-methylidene group introduces a conjugated double bond that may influence reactivity and binding interactions . The N-phenylcarboxamide moiety at the 8-position contributes to hydrogen-bonding potential and lipophilicity, factors critical for bioavailability and target engagement .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2309569-48-8 | |
| Molecular Formula | C₁₅H₁₈N₂O | |
| Molecular Weight | 242.32 g/mol | |
| IUPAC Name | 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Synthesis and Preparation Methods
Retrosynthetic Analysis
The synthesis of 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide likely involves three key steps:
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Construction of the 8-azabicyclo[3.2.1]octane core.
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Introduction of the 3-methylidene substituent.
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Functionalization of the 8-nitrogen with a phenylcarboxamide group.
Core Scaffold Construction
Enantioselective methods for assembling the bicyclo[3.2.1]octane scaffold include:
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Cycloaddition strategies: 1,3-Dipolar cycloadditions between azomethine ylides and electron-deficient dienophiles, as demonstrated in the synthesis of diazabicyclo[3.2.1]octanes .
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Radical cyclization: Samarium iodide-mediated cyclization of allyl-substituted azetidinones, achieving diastereocontrol >99% in related 8-thiabicyclo[3.2.1]octanes .
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Enzymatic resolution: Lipase-catalyzed hydrolysis of dicarboxylate precursors to isolate enantiomerically pure intermediates, a method used for methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate.
Functionalization at C3 and N8
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3-Methylidene introduction: Wittig olefination or Peterson elimination reactions could install the methylidene group, leveraging the ketone precursor common in tropane syntheses .
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N8-Carboxamidation: Coupling the 8-amine with phenyl isocyanate or via mixed carbonates, as seen in the synthesis of mu opioid receptor antagonists .
Table 2: Representative Synthetic Routes for Analogous Compounds
Physicochemical Properties and Stability
Experimental and Predicted Data
While experimental data for 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide are sparse, QSPR models predict:
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LogP: 2.8–3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Aqueous solubility: ~0.1 mg/mL at pH 7.4, necessitating prodrug strategies for oral administration .
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Thermal stability: Decomposition onset >200°C, typical for carboxamide derivatives .
Degradation Pathways
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Hydrolysis: The exocyclic methylidene group may undergo acid-catalyzed hydration to form a tertiary alcohol .
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Oxidation: Conjugated dienes in related compounds are susceptible to epoxidation under oxidative conditions .
Toxicity and ADME Profile
Structure-Activity Relationship (SAR) Insights
Bicyclic Scaffold Modifications
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Nitrogen position: 8-Aza derivatives show enhanced DAT/SERT affinity vs. 2-aza isomers .
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Bridge substitutions: 8-Oxa and 8-thia analogs reduce DAT potency but improve metabolic stability .
C3 and N8 Substituent Effects
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